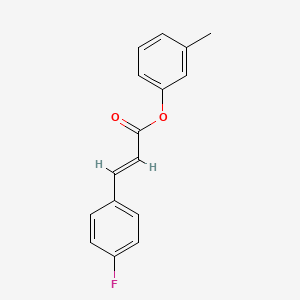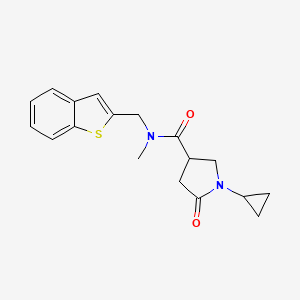
3-methylphenyl 3-(4-fluorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylphenyl 3-(4-fluorophenyl)acrylate is a useful research compound. Its molecular formula is C16H13FO2 and its molecular weight is 256.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08995782 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Fluorinated Polymers
Fluoropolymers synthesized in supercritical carbon dioxide offer environmental benefits over conventional methods by avoiding chlorofluorocarbons (CFCs). The research demonstrates the feasibility of producing high-performance fluorinated acrylic polymers using greener alternatives, highlighting the material's significance in technologically demanding applications due to its balance of properties such as resistance to solvents, chemicals, and thermal stability (J. Desimone et al., 1992).
Surface Functionalization and Drug Delivery
Surface functionalization techniques, including the quantification of grafted polymers like poly(acrylic acid), are crucial for biomedical applications, such as drug delivery systems. The precise measurement of surface functional groups enables the development of more efficient drug release mechanisms and improves the material's biocompatibility (A. Hennig et al., 2012).
Hydrogel-Based Drug Release
Polymeric hydrogels utilizing crosslinkers derived from acrylate compounds demonstrate controlled drug release capabilities. The research into these hydrogels shows their potential in creating responsive drug delivery systems that can adjust drug release rates based on external stimuli, such as pH changes, highlighting the material's application in personalized medicine (A. Arun et al., 2005).
Coatings and Surface Treatments
Fluorinated acrylic copolymers find applications in specialty coatings due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling characteristics. These coatings are valuable in various industries, including automotive, aerospace, and marine, for protective and efficiency-enhancing purposes (V. C. Malshe et al., 2005).
Sensing and Removal of Heavy Metals
Biocompatible macromolecular luminogens based on fluorinated acrylates demonstrate potential for sensing and removal of heavy metals such as Fe(III) and Cu(II). This application is crucial for environmental monitoring and remediation, as well as for developing sensors for biomedical diagnostics (Arnab Dutta et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3-methylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-12-3-2-4-15(11-12)19-16(18)10-7-13-5-8-14(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPCYWABFPHJOR-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-{[6-(dimethylamino)pyridin-3-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522608.png)
![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)
![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)
![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)



![N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)
![2,2'-{[4-(methylthio)benzyl]imino}diethanol](/img/structure/B5522718.png)
